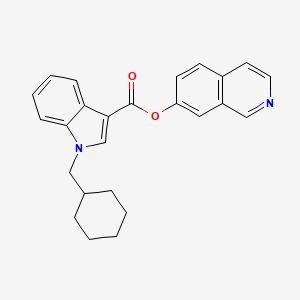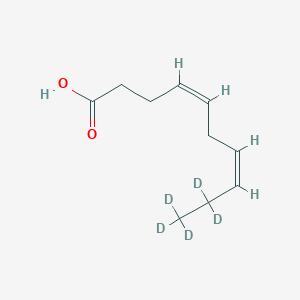
4(Z),7(Z)-Decadienoic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(Z),7(Z)-Decadienoic Acid-d5: FA 10:2-d5 , is a deuterated fatty acid with the chemical formula C10H16D5O2. It belongs to the class of polyunsaturated fatty acids (PUFAs).
Preparation Methods
Synthetic Routes:: The synthesis of 4(Z),7(Z)-Decadienoic Acid-d5 involves deuterium labeling of the corresponding non-deuterated fatty acid. Specific synthetic routes may vary, but generally, deuterium atoms are introduced during the fatty acid synthesis process.
Reaction Conditions:: The deuterium labeling can occur at various stages, such as during fatty acid elongation or through chemical modification of existing fatty acids. The exact reaction conditions depend on the specific labeling strategy employed.
Industrial Production:: Industrial-scale production typically involves isotopic enrichment of fatty acids using specialized techniques. detailed industrial methods for This compound are not widely available.
Chemical Reactions Analysis
Reactions::
4(Z),7(Z)-Decadienoic Acid-d5: can participate in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of hydroperoxides or other oxidized derivatives.
Reduction: May be reduced to yield saturated fatty acids.
Substitution: Can undergo substitution reactions, such as halogenation or esterification.
Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Reagents like thionyl chloride (SOCl) or acyl chlorides.
Major Products:: The major products depend on the specific reaction and conditions. Oxidation may yield hydroperoxides, while reduction leads to saturated fatty acids.
Scientific Research Applications
Chemistry::
Internal Standard: Used in mass spectrometry (GC-MS or LC-MS) for quantification of nonadecapentaenoic acid.
Stable Isotope Tracer: Enables metabolic studies and tracking of fatty acid metabolism.
Cell Membrane Composition: Investigated for its role in cell membrane structure and function.
Inflammation and Immunity: PUFAs, including similar compounds, are implicated in immune responses and inflammation.
Quality Control: Used as an internal standard in lipidomics research.
Nutraceuticals: Potential applications in functional foods and dietary supplements.
Mechanism of Action
The precise mechanism by which 4(Z),7(Z)-Decadienoic Acid-d5 exerts its effects remains unclear. it likely influences cellular processes related to lipid metabolism, signaling, and membrane integrity.
Comparison with Similar Compounds
4(Z),7(Z)-Tridecatrienoic Acid-d5: Another deuterated fatty acid with three double bonds.
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5: A deuterated fatty acid with four double bonds.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
173.26 g/mol |
IUPAC Name |
(4Z,7Z)-9,9,10,10,10-pentadeuteriodeca-4,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2 |
InChI Key |
VIQVVSKJFRPIIP-XAKJDLIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R)-3-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10766061.png)
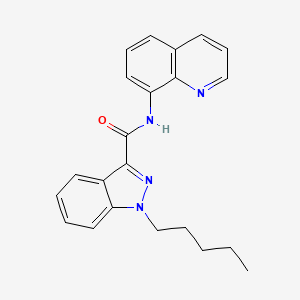
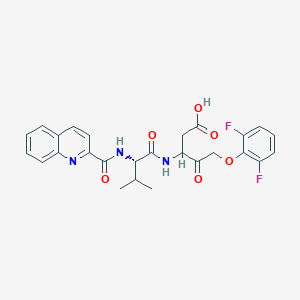
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,35R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766091.png)
![[(4Z,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766095.png)
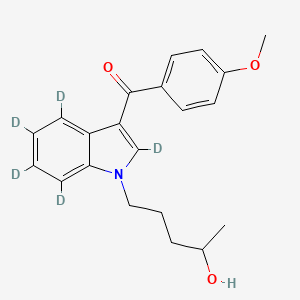
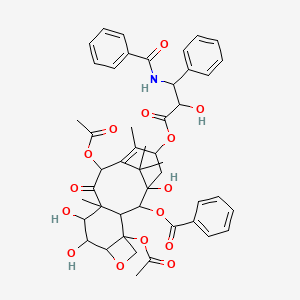
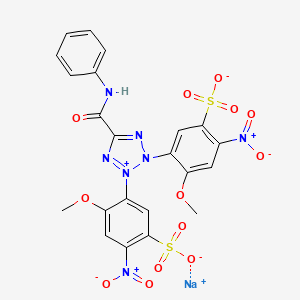
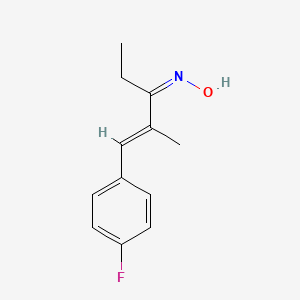
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766135.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10R,11S,12S,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766147.png)
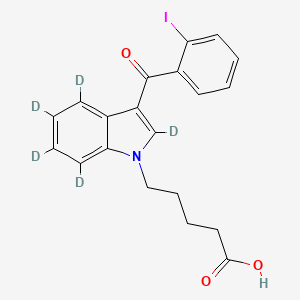
![17-[5-[4-(3-Chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766158.png)
